molecular formula C13H15NO B138660 4-Isopropyl-1-methylquinolin-2(1H)-one CAS No. 132162-30-2

4-Isopropyl-1-methylquinolin-2(1H)-one

Cat. No.: B138660
CAS No.: 132162-30-2
M. Wt: 201.26 g/mol
InChI Key: PYBXLKHPMVSUDG-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methylquinolin-2(1H)-one (CAS 132162-30-2) is a high-purity organic compound with the molecular formula C 13 H 15 NO and a molecular weight of 201.26 g/mol. This chemical belongs to the quinolin-2(1H)-one family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active substances . Quinolin-2(1H)-one derivatives serve as critical building blocks in drug discovery and pharmaceutical research. These compounds are extensively investigated for their wide spectrum of biological properties, including antibacterial, antimalarial, antiviral, and antitumor activities . Specifically, novel quinoline-based hybrids and derivatives have demonstrated promising anticancer efficacy in biological screenings, with some compounds showing favorable activity against HepG-2 liver cancer cells, comparable to reference drugs . Furthermore, structurally related quinolin-2(1H)-one analogs have been synthesized and evaluated as potent phosphodiesterase 3 (PDE3) inhibitors for cardiovascular research, producing significant inotropic effects with reduced chronotropic side effects, indicating their potential in developing treatments for congestive heart failure . The reactivity of the quinolin-2(1H)-one core allows for further functionalization, making it a versatile intermediate for synthesizing complex heterocyclic systems for various research applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

132162-30-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-methyl-4-propan-2-ylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

PYBXLKHPMVSUDG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

Canonical SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

Synonyms

2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanisms

  • Friedländer Pathway: Initiated by PPA-mediated activation of the aniline’s amine group, followed by nucleophilic attack on the diketone’s carbonyl. Cyclization proceeds via a six-membered transition state, with subsequent aromatization.

  • Gould-Jacobs Pathway: Keto-enol tautomerism of ethyl acetoacetate enables conjugate addition to the aniline, followed by cyclodehydration and methylation.

Spectroscopic Validation

  • FT-IR: A strong absorption at 1685 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) confirms the quinolinone framework.

  • XRD Analysis: Single-crystal studies reveal a planar quinoline ring with dihedral angles <5° between substituents, ensuring minimal steric hindrance .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Isopropyl-1-methylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • C4 Substituents : The isopropyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller groups (e.g., -OH ) or aromatic substituents (e.g., phenyl ). This may influence binding affinity in biological systems.
  • N1 Modifications : Methylation at N1 (common across analogs ) stabilizes the lactam structure, while cyclopropyl substitution introduces conformational rigidity.

Yield and Efficiency :

Spectral and Physicochemical Properties

Comparative spectral data for select analogs:

Compound IR (cm⁻¹) ¹H NMR (δ ppm, Key Signals) Reference
4-Hydroxy-1-methylquinolin-2(1H)-one 1646 (C=O), 3213 (-OH) 17.15 (-OH), 3.93 (-CHOH), 8.2–6.4 (Ar-H)
1-Methyl-4-phenylquinolin-2(1H)-one Not reported 2.6 (CH₃), 6.4–8.2 (Ar-H)
4-Amino-3-nitro-1-methylquinolin-2(1H)-one 1645 (C=O), 3350 (-NH₂) 8.2–6.8 (Ar-H), 3.3 (CH₃), 6.1 (-NH₂)

Insights :

  • The target compound’s isopropyl group would produce distinct ¹H NMR signals (e.g., δ ~1.2–1.4 ppm for -CH(CH₃)₂) and upfield-shifted C4 carbon in ¹³C NMR.
  • Hydroxy or amino substituents introduce broad peaks in IR and NMR due to hydrogen bonding .

Hypotheses for Target Compound :

  • Steric effects from the isopropyl substituent could modulate enzyme-binding interactions, as seen in related quinazolinones .

Q & A

Q. What are the established synthetic routes for 4-isopropyl-1-methylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols starting from functionalized quinoline precursors. For example:

  • Step 1 : Alkylation of the quinolin-2-one core at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the isopropyl group at the C4 position via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous AlCl₃ or catalytic Lewis acids .
  • Critical factors : Temperature control (<60°C for alkylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for methyl iodide) to minimize byproducts like over-alkylated derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and confirms substitution patterns via C-H bending modes .
  • ¹H/¹³C NMR : Key signals include the methyl group at N1 (δ ~3.3–3.5 ppm) and isopropyl protons (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and hydroxyl/isopropyl groups, as seen in analogous 4-hydroxyquinolin-2-ones (O···O distances: ~2.65 Å) .

Q. What biological activities have been reported for structurally similar 4-substituted quinolin-2-ones?

ActivityAssay TypeKey Findings (Analogues)Reference
Anticancer MTT assayIC₅₀ = 8–15 µM against HeLa cells
Antimicrobial Broth dilutionMIC = 32 µg/mL vs. S. aureus
Enzyme inhibition Kinase assays>70% inhibition of EGFR at 10 µM

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

The compound’s solid-state structure (determined via X-ray diffraction) reveals:

  • Hydrogen-bonded chains : Intermolecular O–H···O interactions (D···A = 2.65 Å; angle = ~156°) form linear arrays along the b-axis, enhancing thermal stability .
  • Torsional angles : Substituents at C4 (isopropyl) and N1 (methyl) induce steric effects, altering dihedral angles (e.g., C9–N1–C1–C6 = -6.3°) and impacting solubility .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Substituent positioning : For example, 4-hydroxy derivatives show stronger anticancer activity than 4-isopropyl analogues due to enhanced hydrogen bonding with biological targets .
  • Assay conditions : Varying pH or serum content in cell culture media can modulate compound stability (e.g., hydrolysis of ester groups in acidic environments) .
  • Statistical validation : Replicate experiments (n ≥ 3) and use standardized controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies optimize structure-activity relationships (SAR) for 4-substituted quinolin-2-ones?

  • Electron-withdrawing groups (e.g., nitro at C3) increase electrophilicity, enhancing kinase inhibition .
  • Steric bulk : Isopropyl at C4 improves membrane permeability but reduces binding affinity compared to smaller groups (e.g., methyl) in antimicrobial assays .
  • Hybrid derivatives : Fusion with imidazole (as in ) amplifies chelation properties, useful in metal-catalyzed drug delivery .

Q. What reaction mechanisms govern the regioselective functionalization of the quinolin-2-one core?

  • N1 alkylation : Proceeds via an SN2 mechanism, favored by polar aprotic solvents (DMF) and strong bases (K₂CO₃) .
  • C4 substitution : Electrophilic aromatic substitution (EAS) dominates, with isopropyl groups directed by the electron-rich quinoline ring . Computational studies (DFT) suggest activation energies of ~25 kcal/mol for EAS at C4 vs. >30 kcal/mol at C6 .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Catalyst screening : Lewis acids (e.g., FeCl₃) reduce reaction times from 24 h to 6 h for C4 substitution .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, while recrystallization (ethanol/water) improves yield to ~75% .
  • Green chemistry : Solvent-free microwave-assisted synthesis reduces waste and energy consumption .

Key Methodological Considerations

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and proton coupling .
  • Crystallography : Use SHELXL-97 for refinement and PLATON for symmetry checks .
  • Bioactivity assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate results via dose-response curves .

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